molecular formula C12H18O4 B1296592 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 834-50-4

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1296592
CAS RN: 834-50-4
M. Wt: 226.27 g/mol
InChI Key: AKCJDZLLWVXNFU-UHFFFAOYSA-N
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Description

“4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 834-50-4 . It has a molecular weight of 226.27 and its IUPAC name is 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid . The compound is stored at a temperature of 4°C and it appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18O4/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.27 . It appears as a powder and is stored at a temperature of 4°C .

Scientific Research Applications

Reactivity and Electrical Effects

  • Electrical Effects in Saturated Systems : A study by Roberts and Moreland (1953) investigated the reactivities of various 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids and esters, including -CO_2C_2H_5. They found that electrical effects of substituent groups influence reactivity, akin to effects observed in benzene derivatives. The study provides insights into how substituent groups affect the reactivity of such compounds in different environments (Roberts & Moreland, 1953).

Inductive Effects

  • Inductive Effects in Isolated Molecules : Exner and Böhm (2002) explored the inductive effects of substituents on the reactivity and acidity of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. Their findings are essential for understanding how different substituents, including ethoxycarbonyl, influence the properties of such acids (Exner & Böhm, 2002).

Conformational Analysis

  • Conformationally Restricted Analogues : Buñuel et al. (1996) examined a bicyclo[2.2.2]octane derivative to understand the conformation of amino acid residues in such structures. Their work contributes to the knowledge of how bicyclo[2.2.2]octane structures, potentially including ethoxycarbonyl derivatives, can influence molecular conformation (Buñuel et al., 1996).

Acidity and Substituent Effects

  • Substituent Effects on Acidity : Wiberg (2002) conducted a theoretical study on the acidity of 4-substituted bicyclooctane-1-carboxylic acids. This research is relevant for understanding how different substituents, including ethoxycarbonyl, impact the acidity of such compounds (Wiberg, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-ethoxycarbonylbicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-2-16-10(15)12-6-3-11(4-7-12,5-8-12)9(13)14/h2-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCJDZLLWVXNFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306540
Record name 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

834-50-4
Record name 834-50-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid

Citations

For This Compound
3
Citations
R Al Hussainy, J Verbeek, D van der Born… - Journal of medicinal …, 2011 - ACS Publications
Here we describe the design, synthesis, and pharmacological profile of 5-HT 1A receptor ligands related to 1 (WAY-100635). The cyclohexyl moiety in 1 and its O-desmethylated …
Number of citations: 35 pubs.acs.org
R Al Hussainy, J Verbeek, D van der Born… - European journal of …, 2011 - Elsevier
Fluorinated analogs that are related to the 5-hydroxytryptamine (5-HT 1A ) antagonist, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N-(pyridin-2-yl)cyclohexanecarboxamide (WAY-…
Number of citations: 25 www.sciencedirect.com
R Al Hussainy - 2012 - research.vumc.nl
In human, the 5-HT1A receptor is predominantly located in the brain stem raphe nuclei and in the limbic forebrain (hippocampus, entorhinal cortex and septum). 1 It is thought to be …
Number of citations: 6 research.vumc.nl

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